A Technical Guide to (±)-2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)
A Technical Guide to (±)-2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)
Disclaimer: The term "Modafiendz" is not a recognized chemical entity within scientific literature. It is likely a slang or brand name for a product containing modafinil (B37608) or a related analogue. This guide focuses on the well-characterized compound, Modafinil, a wakefulness-promoting agent.
This document provides a detailed technical overview of Modafinil, including its chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Modafinil, with the systematic IUPAC name (±)-2-[(Diphenylmethyl)sulfinyl]acetamide, is a racemic compound. Its structure is characterized by a sulfinyl group linking a diphenylmethyl moiety and an acetamide (B32628) group.
Table 1: Physicochemical Properties of Modafinil
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂S |
| Molecular Weight | 273.35 g/mol |
| Melting Point | 164-166 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol (B129727) and acetone. |
| pKa | Not ionizable within the physiological pH range |
Pharmacology and Mechanism of Action
Modafinil's primary mechanism of action is the selective inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular and synaptic concentrations of dopamine. While it has wakefulness-promoting effects similar to sympathomimetic stimulants, its neurochemical profile is distinct, with a lower potential for abuse and side effects. It does not act as a direct or indirect dopamine receptor agonist.
Table 2: Pharmacological Data for Modafinil
| Parameter | Value | Species/System |
|---|---|---|
| Dopamine Transporter (DAT) IC₅₀ | 3.0 µM (1.4 - 4.2 µM) | Rat striatal synaptosomes |
| Norepinephrine Transporter (NET) IC₅₀ | > 50 µM | Rat cortical synaptosomes |
| Serotonin Transporter (SERT) IC₅₀ | > 50 µM | Rat cortical synaptosomes |
| Plasma Half-life | ~12-15 hours | Human |
| Bioavailability | > 80% | Human |
The following diagram illustrates the primary signaling pathway associated with Modafinil's mechanism of action.
Figure 1. Mechanism of action of Modafinil at the dopaminergic synapse.
Experimental Protocols
This protocol describes a standard method for the determination of Modafinil concentrations in human plasma samples, a common requirement for pharmacokinetic studies.
1. Objective: To quantify the concentration of Modafinil in human plasma.
2. Materials & Reagents:
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High-Performance Liquid Chromatography (HPLC) system with UV detector
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C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
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Modafinil reference standard
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Internal Standard (IS), e.g., Adrafinil
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Acetonitrile (B52724) (ACN), HPLC grade
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Methanol, HPLC grade
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Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
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Orthophosphoric acid
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Human plasma (drug-free)
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0.45 µm syringe filters
3. Preparation of Solutions:
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Mobile Phase: Prepare a solution of 25 mM KH₂PO₄ buffer and acetonitrile (70:30, v/v). Adjust the pH to 3.5 with orthophosphoric acid. Filter and degas the solution before use.
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Standard Stock Solutions: Prepare stock solutions of Modafinil (1 mg/mL) and the internal standard (1 mg/mL) in methanol.
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Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration curve points (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
4. Sample Preparation (Protein Precipitation):
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Pipette 200 µL of plasma sample (or calibration standard) into a 1.5 mL microcentrifuge tube.
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Add 50 µL of the internal standard working solution.
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Add 600 µL of cold acetonitrile to precipitate plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4 °C.
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Collect the supernatant and filter it through a 0.45 µm syringe filter.
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Inject 20 µL of the filtered supernatant into the HPLC system.
5. HPLC-UV Conditions:
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Column: C18 reverse-phase column
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Mobile Phase: 25 mM KH₂PO₄ buffer : Acetonitrile (70:30, v/v), pH 3.5
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 225 nm
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Column Temperature: 30 °C
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Injection Volume: 20 µL
6. Data Analysis:
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Identify the peaks for Modafinil and the internal standard based on their retention times.
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Calculate the peak area ratio (Modafinil peak area / Internal Standard peak area).
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Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
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Determine the concentration of Modafinil in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
The following diagram provides a visual workflow for this experimental protocol.
Figure 2. Experimental workflow for the quantification of Modafinil in plasma.
